3-Butyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene-6-carboxylic acid
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Overview
Description
3-Butyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene-6-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure. This compound consists of 19 hydrogen atoms, 13 carbon atoms, 3 nitrogen atoms, and 6 oxygen atoms It is part of the 3-azabicyclo[33
Preparation Methods
The synthesis of 3-Butyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene-6-carboxylic acid involves several steps. One common method includes the reduction of 1-R-2,4- and 1-R-3,5-dinitrobenzenes with potassium borohydride, followed by a Mannich reaction with formaldehyde and amino acids . This process results in the formation of the desired bicyclic structure. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-Butyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene-6-carboxylic acid undergoes various chemical reactions, including reduction, bromination, and substitution reactions. For instance, the reduction of nitro groups in this compound can be achieved using hydrogen on nickel catalysts, leading to the formation of diamines . Bromination of this compound in carbon tetrachloride results in the formation of 6-bromo-3-R-1,5-dinitro-3-azonia-tricyclo[3.3.1]nonane tribromides . These reactions are typically carried out under controlled conditions to ensure the desired products are obtained.
Scientific Research Applications
3-Butyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene-6-carboxylic acid has several scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology and medicine, its derivatives are studied for their potential therapeutic properties, including antimicrobial and anticancer activities . Additionally, this compound is used in industrial applications, such as the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Butyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The reduction of nitro groups and subsequent formation of diamines play a crucial role in its biological activity . The compound’s unique structure allows it to interact with various enzymes and receptors, leading to its observed effects.
Comparison with Similar Compounds
3-Butyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene-6-carboxylic acid can be compared with other similar compounds, such as 6-bromo-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid and 3-Butyl-1,5-dinitro-3-azabicyclo[3.3.1]non-7-en-6-one . These compounds share the same bicyclic structure but differ in their substituents and functional groups, which result in varying chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C13H19N3O6 |
---|---|
Molecular Weight |
313.31 g/mol |
IUPAC Name |
3-butyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene-6-carboxylic acid |
InChI |
InChI=1S/C13H19N3O6/c1-2-3-6-14-8-12(15(19)20)5-4-10(11(17)18)13(7-12,9-14)16(21)22/h4H,2-3,5-9H2,1H3,(H,17,18) |
InChI Key |
QKFINPPWOFXKNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC2(CC=C(C(C2)(C1)[N+](=O)[O-])C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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